1,4-Bis(2-ethylhexyloxy)-2,5-divinylbenzene
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Overview
Description
1,4-Bis(2-ethylhexyloxy)-2,5-divinylbenzene is an organic compound with the molecular formula C({22})H({38})O(_{2}) It is a derivative of benzene, where two vinyl groups and two 2-ethylhexyloxy groups are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-ethylhexyloxy)-2,5-divinylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dihydroxybenzene.
Etherification: The hydroxyl groups are etherified with 2-ethylhexanol in the presence of an acid catalyst to form 1,4-bis(2-ethylhexyloxy)benzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors for the etherification and vinylation steps to ensure high yield and purity.
Purification: Employing distillation and recrystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-ethylhexyloxy)-2,5-divinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl groups can participate in substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and osmium tetroxide (OsO(_4)).
Reduction: Reducing agents like hydrogen gas (H(_2)) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Halogenation can be carried out using halogens (Cl(_2), Br(_2)) in the presence of a catalyst.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,4-Bis(2-ethylhexyloxy)-2,5-divinylbenzene has several scientific research applications:
Materials Science: Used in the synthesis of polymers and copolymers with unique mechanical and thermal properties.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Biological Studies: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of specialty chemicals and as an intermediate in various chemical syntheses.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-ethylhexyloxy)-2,5-divinylbenzene involves its interaction with molecular targets through its vinyl and ethylhexyloxy groups. These groups can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The vinyl groups allow for polymerization and cross-linking reactions, while the ethylhexyloxy groups provide solubility and flexibility to the resulting materials.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-ethylhexyloxy)benzene: Lacks the vinyl groups, making it less reactive in polymerization reactions.
1,4-Divinylbenzene: Lacks the ethylhexyloxy groups, resulting in different solubility and flexibility properties.
Uniqueness
1,4-Bis(2-ethylhexyloxy)-2,5-divinylbenzene is unique due to the presence of both vinyl and ethylhexyloxy groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Properties
CAS No. |
671240-74-7 |
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Molecular Formula |
C26H42O2 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
1,4-bis(ethenyl)-2,5-bis(2-ethylhexoxy)benzene |
InChI |
InChI=1S/C26H42O2/c1-7-13-15-21(9-3)19-27-25-17-24(12-6)26(18-23(25)11-5)28-20-22(10-4)16-14-8-2/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 |
InChI Key |
SIXPODPTTDYHLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC(=C(C=C1C=C)OCC(CC)CCCC)C=C |
Origin of Product |
United States |
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